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Overview
Description
NCX-6560 is a novel nitric oxide-releasing derivative of atorvastatin. It is designed to combine the lipid-lowering effects of atorvastatin with the additional benefits of nitric oxide donation. This compound has shown promise in reducing cholesterol biosynthesis and exhibiting anti-inflammatory and anti-thrombotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NCX-6560 involves the incorporation of a nitric oxide-releasing moiety into the atorvastatin molecule. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves multi-step organic synthesis techniques, including nitration and esterification reactions .
Industrial Production Methods
Industrial production of NCX-6560 would likely follow standard pharmaceutical manufacturing processes, including large-scale organic synthesis, purification, and formulation. The exact methods would depend on the optimization of the synthetic route for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
NCX-6560 undergoes several types of chemical reactions, including:
Oxidation: The nitric oxide-releasing moiety can undergo oxidation reactions.
Reduction: The atorvastatin component can participate in reduction reactions.
Substitution: Various substitution reactions can occur on the aromatic rings of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of catalysts and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Chemistry: Used as a model compound to study nitric oxide release mechanisms.
Biology: Investigated for its effects on cellular signaling pathways involving nitric oxide.
Medicine: Explored for its potential to treat cardiovascular diseases by lowering cholesterol and providing anti-inflammatory benefits.
Mechanism of Action
NCX-6560 exerts its effects through a dual mechanism:
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, primarily a lipid-lowering agent.
Simvastatin: Another statin with similar lipid-lowering properties but without nitric oxide release.
Nitroglycerin: A nitric oxide donor used for its vasodilatory effects but lacks lipid-lowering properties.
Uniqueness
NCX-6560 is unique in its combination of lipid-lowering and nitric oxide-releasing properties. This dual action provides enhanced therapeutic benefits, including improved cardiovascular outcomes and reduced side effects compared to conventional statins .
Properties
CAS No. |
803728-45-2 |
---|---|
Molecular Formula |
C37H42FN3O8 |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
4-nitrooxybutyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C37H42FN3O8/c1-25(2)35-34(37(45)39-29-13-7-4-8-14-29)33(26-11-5-3-6-12-26)36(27-15-17-28(38)18-16-27)40(35)20-19-30(42)23-31(43)24-32(44)48-21-9-10-22-49-41(46)47/h3-8,11-18,25,30-31,42-43H,9-10,19-24H2,1-2H3,(H,39,45)/t30-,31-/m1/s1 |
InChI Key |
QBBIDMMGINYIJJ-FIRIVFDPSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NCX-6560; NCX 6560; NCX6560 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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